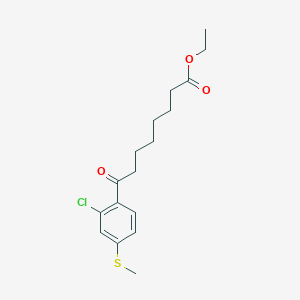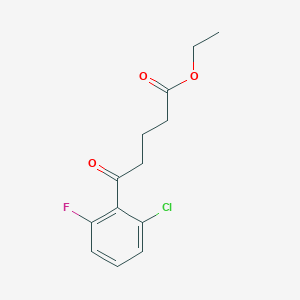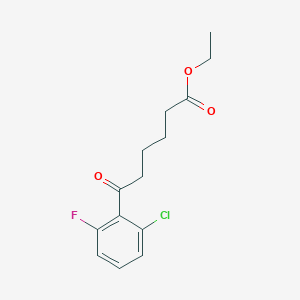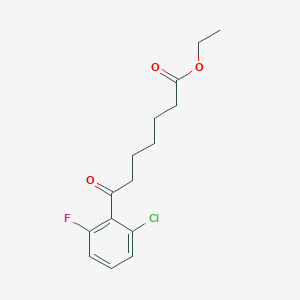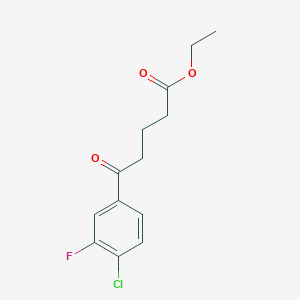
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and potential uses in various fields.
Synthesis Analysis
While specific synthesis methods for “Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a similar structure, “(S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one”, was synthesized by Genentech Inc .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is involved in the synthesis of various chemical compounds. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid uses a method that includes masking of a double bond, regioselective deprotonation, and regeneration via selenation and oxidation (Kiely, 1991).
Reactivity in Synthesis
The reactivity of similar compounds to ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is explored in various synthetic processes. For example, the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene demonstrates the versatility of similar compounds in creating structurally diverse chemicals (Pudovik et al., 1970).
Incorporation in Drug Synthesis
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate and related compounds are utilized in the synthesis of various drugs. For instance, its structural analogs play a role in the synthesis of certain antiviral agents, such as inhibitors of Herpes simplex type-1 (Dawood et al., 2011).
Role in Heterocyclic Chemistry
The compound and its derivatives are important in heterocyclic chemistry, contributing to the construction of complex molecular structures like cinnoline rings (Miyamoto & Matsumoto, 1988).
Applications in Biological and Pharmaceutical Research
Antiviral and Antibacterial Properties
Some derivatives of ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate demonstrate significant antiviral and antibacterial activities. For instance, certain synthesized compounds show potential in the treatment of tuberculosis and other microbial infections (Mamatha S.V et al., 2019).
Enzymatic Synthesis Applications
The compound's analogs are used in enzymatic synthesis processes, like the production of chiral intermediates for drugs like ezetimibe, highlighting their relevance in pharmaceutical manufacturing (Zhi‐Qiang Liu et al., 2017).
Environmental and Agricultural Use
- Herbicide Development: Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate related compounds are used in developing herbicides, demonstrating their significance in agricultural chemistry (Jian-Guo Fan et al., 2015).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCDSWQMKXNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

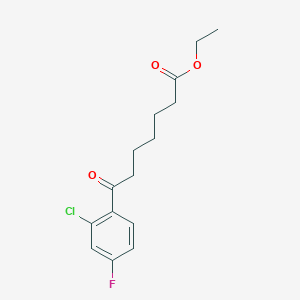
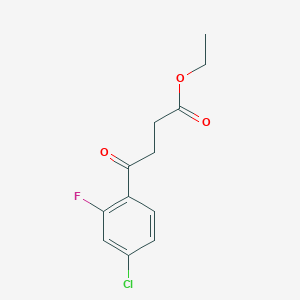
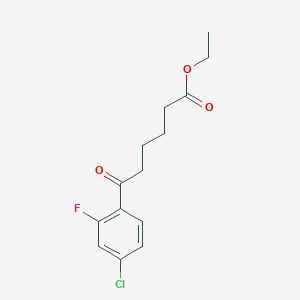
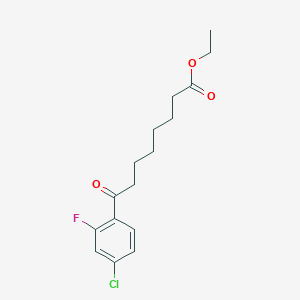
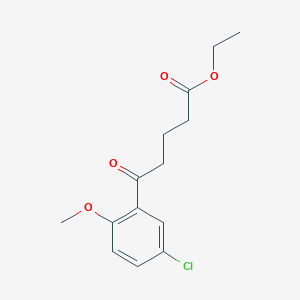
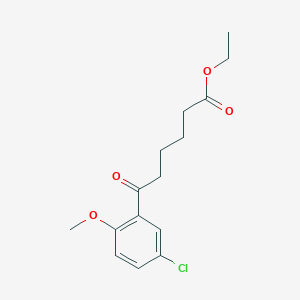

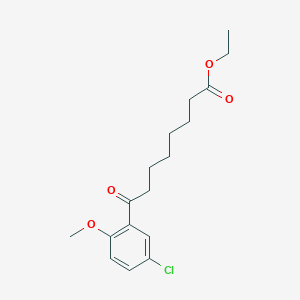
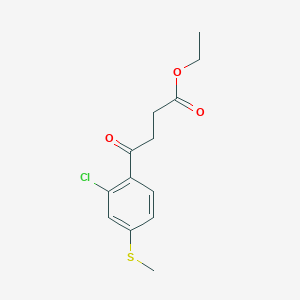
![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)
